Calanolide D
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Overview
Description
Calanolide D is a natural product found in Calophyllum lanigerum with data available.
Scientific Research Applications
Anti-HIV Activity
Calanolide D, along with its analogs, has shown significant potential in inhibiting the human immunodeficiency virus (HIV). It was initially discovered in extracts from the tropical rainforest tree Calophyllum lanigerum and has since been identified as a potent inhibitor of HIV type-1 reverse transcriptase (RT), a key enzyme in the HIV replication process. This inhibition is particularly effective against a wide variety of HIV-1 strains, including those resistant to other forms of treatment (Currens et al., 1996). Additionally, structural analogs of Calanolide A, which is closely related to this compound, have been prepared and evaluated for their anti-HIV activity, highlighting the potential of these compounds in HIV therapy (Zembower et al., 1997).
Activity Against Mycobacterium Tuberculosis
This compound and its derivatives have also demonstrated activity against Mycobacterium tuberculosis (Mtb). Modifications of the compound, specifically targeting Ring D with furan-2-nitro mimics, yielded compounds active against replicating Mtb, although not effective against non-replicating Mtb. This opens up potential avenues for developing treatments against tuberculosis (Liu, Guo, & Liu, 2015).
Scaffold-Hopping and Structural Modifications
Research into this compound includes scaffold-hopping strategies, where the chemical structure is modified to enhance its biological activity or to understand the structure-activity relationship better. One such approach involved replacing ring D with various nitrogen-containing heterocycles, which could lead to a deeper understanding of the compound’s pharmacological properties (Guo & Liu, 2013).
Unique Mechanism of Action
This compound and related compounds have a unique mechanism of action compared to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). This distinctive mechanism makes them effective against drug-resistant HIV strains, providing a novel therapeutic option for HIV treatment resistant to current NNRTIs (Buckheit et al., 1999).
Therapeutic Potential
Beyond its anti-HIV and anti-tuberculosis properties, this compound is part of a broader class of compounds known as Calanolides, which have shown potential in anticancer, antimicrobial, and antiparasitic treatments. This broad spectrum of activity underlines the significance of this compound in various therapeutic applications (Nahar et al., 2020).
Properties
Molecular Formula |
C22H24O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(16R,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione |
InChI |
InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12+/m0/s1 |
InChI Key |
HQVBDUZROQMWRN-NWDGAFQWSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@H]([C@H](O4)C)C |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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